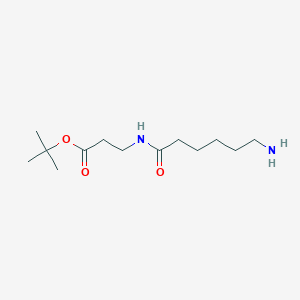![molecular formula C13H20ClN5O2 B13545217 Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate is a chemical compound that belongs to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in the synthesis of other biologically active molecules .
Preparation Methods
The synthesis of Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2,4,6-trichloro-1,3,5-triazine. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like dioxane or acetonitrile. The reaction conditions often include heating the mixture to a temperature range of 70-80°C to facilitate the substitution of the chlorine atom on the triazine ring with the amino group of the piperidine derivative .
Chemical Reactions Analysis
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom on the triazine ring is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Scientific Research Applications
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, such as DNA replication and protein synthesis, which is particularly relevant in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
N-(tert-Butyl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide: Another triazine derivative with similar biological activities.
4-Amino-1,3,5-triazine: A simpler triazine derivative used in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H20ClN5O2 |
|---|---|
Molecular Weight |
313.78 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-9(5-7-19)17-11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,15,16,17,18) |
InChI Key |
QNFYFDREXFRYNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-2-(3-chloro-4-hydroxyphenyl)acetic acid](/img/structure/B13545136.png)

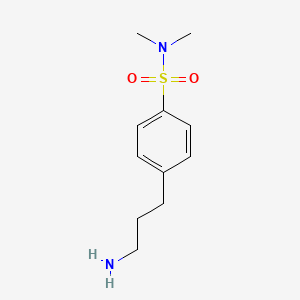


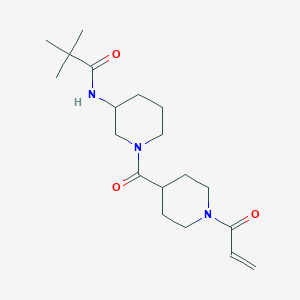


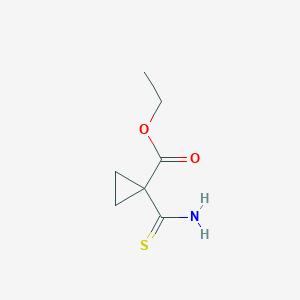
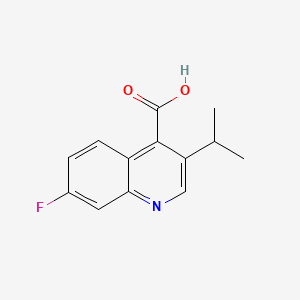
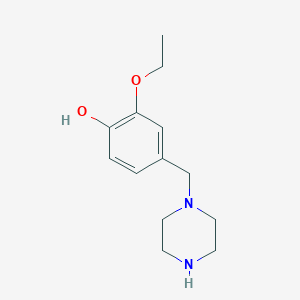
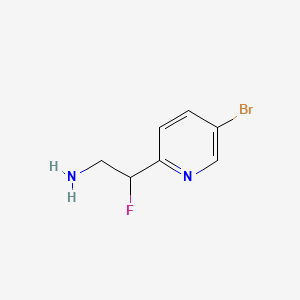
![Tert-butyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13545200.png)
